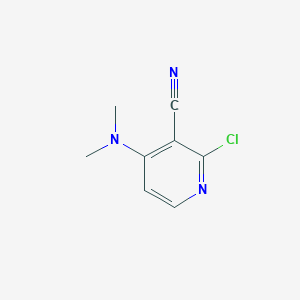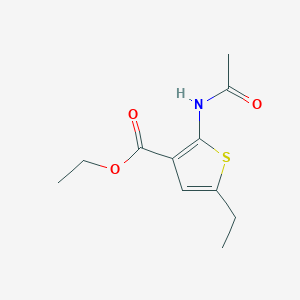
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique properties, such as its high quantum yield and photostability, make it an attractive candidate for these applications.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with cellular components, such as proteins and lipids, to produce its effects. Its ability to selectively target cancer cells and induce apoptosis has been attributed to its ability to disrupt mitochondrial function and activate caspases.
Biochemische Und Physiologische Effekte
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and altering mitochondrial function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, its potential toxicity and lack of specificity for certain cellular targets may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, including exploring its use as a photosensitizer for photodynamic therapy, investigating its potential as an anti-cancer agent, and further elucidating its mechanism of action. Additionally, there is potential for the development of new derivatives of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide with improved properties and specificity for certain cellular targets.
Synthesemethoden
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-acetylthiophene with 4,6-dimethyl-2-aminopyridine. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to produce the final product. The synthesis of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
140865-94-7 |
|---|---|
Produktname |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
ZRHYZICNBWRWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C |
Kanonische SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C |
Löslichkeit |
22.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)

![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)








![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)